methylidene}cyclohexa-2,4-dien-1-one CAS No. 61785-29-3](/img/structure/B14545735.png)
4-Chloro-6-{[(3-chloropropyl)amino](phenyl)methylidene}cyclohexa-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-{(3-chloropropyl)aminomethylidene}cyclohexa-2,4-dien-1-one is an organic compound characterized by its unique structure, which includes a chloro-substituted cyclohexadienone core
Preparation Methods
The synthesis of 4-Chloro-6-{(3-chloropropyl)aminomethylidene}cyclohexa-2,4-dien-1-one typically involves the condensation of cyanuric chloride with aniline . The reaction conditions often include the use of solvents such as toluene and catalysts like glacial acetic acid . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of the chloro and amino groups makes it susceptible to oxidation reactions.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The chloro groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Chloro-6-{(3-chloropropyl)aminomethylidene}cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including its interaction with various biomolecules.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-6-{(3-chloropropyl)aminomethylidene}cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. For instance, it has shown binding affinity to proteins such as 3TNT and 6LU7, which are relevant in the context of SARS-CoV-2 . The compound’s effects are mediated through its ability to form stable complexes with these proteins, thereby inhibiting their function.
Comparison with Similar Compounds
Similar compounds to 4-Chloro-6-{(3-chloropropyl)aminomethylidene}cyclohexa-2,4-dien-1-one include:
2-Pyrimidinamine, 4-chloro-6-methyl-: This compound shares a similar chloro-substituted structure but differs in its core ring system.
4-Pyrimidinamine, 6-chloro-2-(methylthio)-: Another similar compound with a chloro and methylthio substitution.
Properties
CAS No. |
61785-29-3 |
|---|---|
Molecular Formula |
C16H15Cl2NO |
Molecular Weight |
308.2 g/mol |
IUPAC Name |
4-chloro-2-[N-(3-chloropropyl)-C-phenylcarbonimidoyl]phenol |
InChI |
InChI=1S/C16H15Cl2NO/c17-9-4-10-19-16(12-5-2-1-3-6-12)14-11-13(18)7-8-15(14)20/h1-3,5-8,11,20H,4,9-10H2 |
InChI Key |
BFECRAIYLZYLRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NCCCCl)C2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


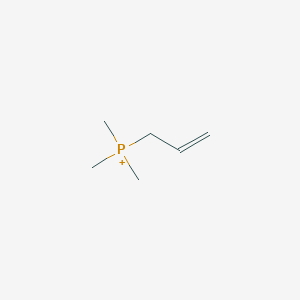
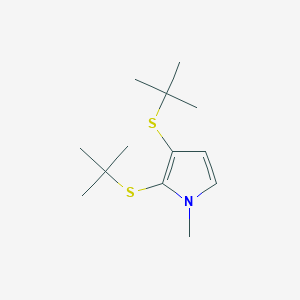
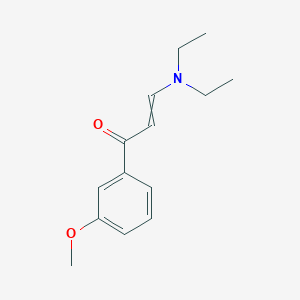
![3,4-Bis[(4-ethylhexan-3-yl)oxy]cyclobut-3-ene-1,2-dione](/img/structure/B14545676.png)
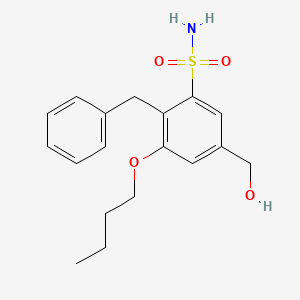
![1-[2-(tert-Butylperoxy)ethanesulfonyl]-4-chlorobenzene](/img/structure/B14545691.png)
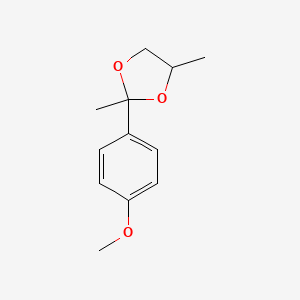
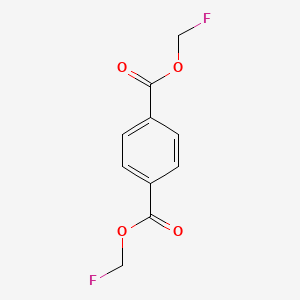
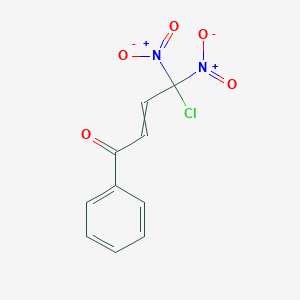
![Dodecyl(dimethyl)[(triethoxysilyl)methyl]phosphanium chloride](/img/structure/B14545709.png)
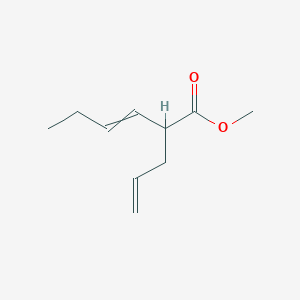
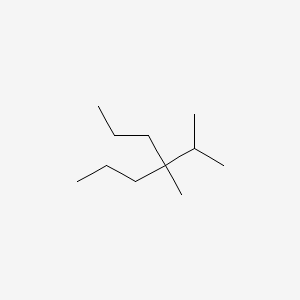
![3,4,5,6-Tetrahydro-2lambda~6~-cyclopenta[c]thiophene-2,2(1H)-dione](/img/structure/B14545731.png)
![Ethyl chloro{2-[2-(cyanomethoxy)phenyl]hydrazinylidene}acetate](/img/structure/B14545737.png)
